![molecular formula C16H15ClN2O2 B4538451 3-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4538451.png)
3-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide
Description
Synthesis Analysis
The synthesis of 3-[(4-Chlorobenzoyl)amino]-N,N-dimethylbenzamide involves a series of reactions starting from basic aromatic compounds. Although specific details about the synthesis of this exact compound are scarce, similar compounds have been synthesized through chlorination, oxidation, and ammonolysis steps. For example, 2-Amino-5-chloro-N,3-dimethylbenzamide, a compound with a similar structure, was synthesized from 7-methylisatin with an overall yield of 62% and a purity of 99.6% by optimizing the reaction temperature and reagent ratios (Zhang Zho, 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 3-[(4-Chlorobenzoyl)amino]-N,N-dimethylbenzamide reveals intricate details about their geometry and intermolecular interactions. For instance, studies involving single crystal X-ray diffraction and DFT calculations have been used to determine the crystal structure of related compounds, highlighting the influence of intermolecular interactions on molecular geometry (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 3-[(4-Chlorobenzoyl)amino]-N,N-dimethylbenzamide and its derivatives often focus on functionalization and the exploration of its reactive sites. The presence of the chlorobenzoyl and dimethylbenzamide groups suggests potential reactivity towards nucleophilic substitution and amidation reactions. Research on similar structures emphasizes the role of the nitrogen and oxygen atoms in forming hydrogen bonds and stabilizing the molecular structure (Sanjay Kumar et al., 2017).
Physical Properties Analysis
The physical properties of 3-[(4-Chlorobenzoyl)amino]-N,N-dimethylbenzamide, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For instance, similar compounds exhibit specific crystallization patterns and melting points that are influenced by their molecular structure and hydrogen bonding capabilities (Sanjay Kumar et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-[(4-Chlorobenzoyl)amino]-N,N-dimethylbenzamide are determined by its functional groups, which affect its reactivity and interaction with other chemicals. Studies on similar compounds show that the amino and amide groups play significant roles in chemical reactions, such as nucleophilic substitution and the formation of coordination complexes with metals (Sanjay Kumar et al., 2017).
properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-19(2)16(21)12-4-3-5-14(10-12)18-15(20)11-6-8-13(17)9-7-11/h3-10H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBIOYIFOWFKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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